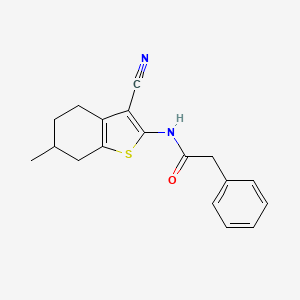

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a benzothiophene-derived compound characterized by a cyano group at position 3, a methyl group at position 6 of the tetrahydrobenzothiophene core, and a phenylacetamide substituent at position 2.

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-7-8-14-15(11-19)18(22-16(14)9-12)20-17(21)10-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBKOPUMWGFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Attachment of the Phenylacetamide Moiety: The phenylacetamide group can be attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in drug development due to its potential biological activities :

- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation. Its structural similarity to known anticancer agents indicates potential efficacy against various cancer types.

- Anti-inflammatory Effects: Research indicates that it might modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties: The compound has shown potential efficacy against various pathogens, suggesting applications in developing new antimicrobial agents.

Biological Studies

Interaction studies are crucial for understanding how this compound exerts its biological effects. These studies typically involve:

- Enzyme Interaction Studies: Evaluating how the compound interacts with specific enzymes can provide insights into its mechanism of action.

- Protein Binding Studies: Understanding binding affinities can help predict the pharmacokinetics and pharmacodynamics of the compound.

Material Science

The unique properties of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide make it a valuable building block in synthesizing new materials with specific properties. Its stability and reactivity allow for modifications that can lead to novel applications in polymer science and nanotechnology.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of similar benzothiophene derivatives revealed that compounds with cyano substitutions exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .

Case Study 2: Anti-inflammatory Effects

Research published in a pharmacological journal demonstrated that derivatives of this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Benzothiophene Core and Substituents

The benzothiophene core and its substituents are key determinants of physicochemical and biological properties. Below is a comparative analysis of analogous compounds (Table 1):

Table 1. Structural Comparison of Key Analogs

Impact of Substituents on Physicochemical Properties

- Methanesulfonyl (CAS 1148027-15-9): Introduces polarity and hydrogen-bonding capacity, which may affect solubility and target binding . Ethyl or 1,1-Dimethylpropyl: Bulky alkyl groups (e.g., in ) likely reduce solubility but increase steric hindrance, influencing receptor interactions.

- Acetamide Modifications: 2-Phenylacetamide (Target Compound): The phenyl group contributes to π-π stacking interactions in binding pockets. 2,2-Diphenylacetamide (CAS 1148027-15-9): Increased steric bulk may hinder binding to compact active sites . Phenoxy/Chloro Derivatives (): Electronegative substituents (e.g., chloro) may improve binding affinity to hydrophobic or aromatic residues.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 318.41 g/mol. It features a benzothiophene core, which is known for its diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects. Specific studies have suggested that the compound may act as an inhibitor for certain enzymes involved in cancer progression and bacterial resistance.

Anticancer Activity

Research has indicated that derivatives of phenylacetamides exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line Tested | IC (µM) |

|---|---|---|

| Imatinib | PC3 (Prostate) | 40 |

| Compound 2b | PC3 (Prostate) | 52 |

| Compound 2c | MCF-7 (Breast) | 100 |

These findings suggest that this compound could possess similar anticancer properties due to structural similarities with known active compounds .

Antibacterial Activity

The antibacterial potential of related compounds has also been explored. For example, phenylacetamide derivatives have demonstrated effective antibacterial activity against several bacterial strains:

| Compound Name | Bacterial Strain | EC (µM) |

|---|---|---|

| Compound A1 | Xanthomonas oryzae | 156.7 |

| Compound A4 | Xanthomonas axonopodis | 281.2 |

These results indicate a promising avenue for developing new antibacterial agents based on the structural framework of the compound .

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various derivatives of this compound reported significant cytotoxicity against prostate cancer cells (PC3), suggesting potential therapeutic applications in oncology .

- Antibacterial Evaluation : Another study assessed the antibacterial efficacy of similar compounds against Xanthomonas species. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to established treatments .

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide?

Methodological Answer:

A common approach involves cyclocondensation or substitution reactions. For example, hydrazine hydrate can react with an acetimidic acid ethyl ester precursor under mild conditions (room temperature, 3 hours) to yield the target compound. Recrystallization in ethanol produces high-purity crystals suitable for X-ray analysis . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another method for analogous acetamide derivatives, using Cu(OAc)₂ (10 mol%) in a tert-butanol/water solvent system .

Key Data:

- Reagent: Hydrazine hydrate, Cu(OAc)₂.

- Conditions: Room temperature, 6–8 h (CuAAC).

- Yield: ~79% for hydrazine-based synthesis .

How is structural confirmation achieved for this compound?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are used:

- IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR: ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.4 ppm) and methyl/methylene groups (δ 1.5–2.5 ppm) .

- X-ray Crystallography: SHELX or OLEX2 software refines bond lengths/angles (e.g., C–S bond: 1.75–1.80 Å) and confirms cyclohexene ring puckering (envelope conformation, θ = 0.5°) .

Advanced Research Questions

How can synthetic yields be optimized for derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Replace Cu(OAc)₂ with Ru or Ir catalysts for regioselective cycloadditions .

- Solvent Optimization: Use DMF or THF to enhance solubility of hydrophobic intermediates .

- Microwave Assistance: Reduce reaction time (e.g., from 8 h to 30 min) for azide-alkyne cycloadditions .

Example:

- Baseline Yield: 79% (hydrazine method) .

- Improved Yield: 85–90% via microwave-assisted CuAAC .

What crystallographic challenges arise in resolving its structure?

Methodological Answer:

- Disorder in Cyclohexene Rings: Address using SHELXL’s PART instruction to model partial occupancy .

- Hydrogen Bonding: Refine NH⋯O interactions with riding models (N–H = 0.89 Å, Uiso = 1.2Ueq) .

- Software Workflow: OLEX2 integrates SHELX for high-resolution refinement (R-factor < 5%) .

Case Study:

How does the compound’s conformation impact pharmacological activity?

Methodological Answer:

- Conformational Analysis: The cyclohexene ring’s envelope conformation (θ = 0.5°) may influence binding to adenosine receptors .

- SAR Studies: Modify the phenylacetamide moiety to assess activity changes (e.g., nitro or fluoro substituents) .

Hypothesis:

How are spectral data contradictions resolved (e.g., NMR shifts)?

Methodological Answer:

- Solvent Effects: Compare DMSO-d6 vs. CDCl3 to account for hydrogen bonding shifts .

- Dynamic Effects: Use VT-NMR to detect rotamers in the acetamide group .

Example:

- δ NH: 10.79 ppm in DMSO-d6 vs. 8.5 ppm in CDCl3 .

Methodological Comparisons

How do click chemistry and nucleophilic substitution compare for derivatization?

Methodological Answer:

| Parameter | CuAAC (Click Chemistry) | Nucleophilic Substitution |

|---|---|---|

| Catalyst | Cu(OAc)₂ | NaN₃ |

| Reaction Time | 6–8 h | 5–7 h |

| Yield | 75–85% | 70–80% |

| Regioselectivity | High (1,4-triazole) | Moderate |

What analytical techniques best resolve thermodynamic properties?

Methodological Answer:

- DSC/TGA: Measure melting point (430–431 K) and decomposition onset .

- Isothermal Titration Calorimetry (ITC): Quantify ligand-receptor binding thermodynamics .

Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.